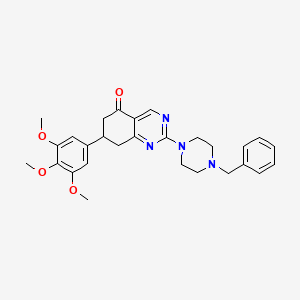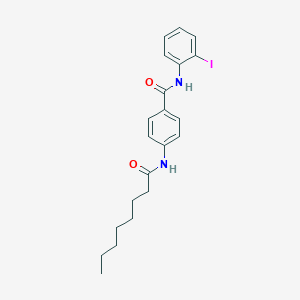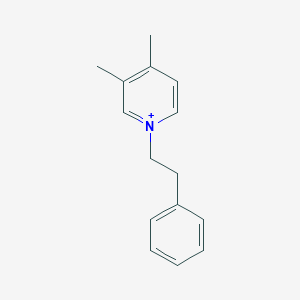![molecular formula C18H20N4O5 B15017423 (2E)-1-(2,4-dinitrophenyl)-2-[2-(pentyloxy)benzylidene]hydrazine](/img/structure/B15017423.png)
(2E)-1-(2,4-dinitrophenyl)-2-[2-(pentyloxy)benzylidene]hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-1-(2,4-DINITROPHENYL)-2-{[2-(PENTYLOXY)PHENYL]METHYLIDENE}HYDRAZINE is a complex organic compound characterized by the presence of both nitro and hydrazine functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2,4-DINITROPHENYL)-2-{[2-(PENTYLOXY)PHENYL]METHYLIDENE}HYDRAZINE typically involves the condensation of 2,4-dinitrophenylhydrazine with a suitable aldehyde or ketone. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain high-purity products.
化学反应分析
Types of Reactions
(2E)-1-(2,4-DINITROPHENYL)-2-{[2-(PENTYLOXY)PHENYL]METHYLIDENE}HYDRAZINE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso compounds or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted hydrazine derivatives.
科学研究应用
(2E)-1-(2,4-DINITROPHENYL)-2-{[2-(PENTYLOXY)PHENYL]METHYLIDENE}HYDRAZINE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (2E)-1-(2,4-DINITROPHENYL)-2-{[2-(PENTYLOXY)PHENYL]METHYLIDENE}HYDRAZINE involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The hydrazine moiety can form covalent bonds with nucleophilic sites in biomolecules, affecting their function and activity.
相似化合物的比较
Similar Compounds
2,4-Dinitrophenylhydrazine: A precursor used in the synthesis of the compound.
Pentylphenylhydrazine: A structurally similar compound with different substituents.
Dichloroaniline: Another compound with similar functional groups but different chemical properties.
Uniqueness
(2E)-1-(2,4-DINITROPHENYL)-2-{[2-(PENTYLOXY)PHENYL]METHYLIDENE}HYDRAZINE is unique due to the combination of nitro and hydrazine functional groups, which impart distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
属性
分子式 |
C18H20N4O5 |
|---|---|
分子量 |
372.4 g/mol |
IUPAC 名称 |
2,4-dinitro-N-[(E)-(2-pentoxyphenyl)methylideneamino]aniline |
InChI |
InChI=1S/C18H20N4O5/c1-2-3-6-11-27-18-8-5-4-7-14(18)13-19-20-16-10-9-15(21(23)24)12-17(16)22(25)26/h4-5,7-10,12-13,20H,2-3,6,11H2,1H3/b19-13+ |
InChI 键 |
NQRCPOKPLSJFHO-CPNJWEJPSA-N |
手性 SMILES |
CCCCCOC1=CC=CC=C1/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
CCCCCOC1=CC=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15017340.png)
![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B15017344.png)
![octyl 4-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate](/img/structure/B15017346.png)
![N-({N'-[(E)-(3,5-Dibromo-2,4-dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B15017351.png)
![[3-Amino-7-tert-butyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-fluorophenyl)methanone](/img/structure/B15017354.png)
![2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodophenol](/img/structure/B15017359.png)

![6-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15017366.png)

![2-{(E)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B15017389.png)
![diethyl 3,7-dimethylfuro[2,3-f][1]benzofuran-2,6-dicarboxylate](/img/structure/B15017392.png)
![3-methyl-N-{4-[(2-nitrophenyl)carbamoyl]phenyl}benzamide](/img/structure/B15017399.png)
![N'~1~,N'~2~-bis{(Z)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}ethanedihydrazide](/img/structure/B15017400.png)

